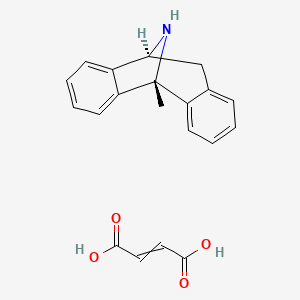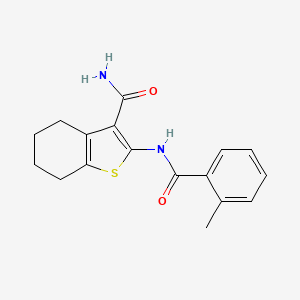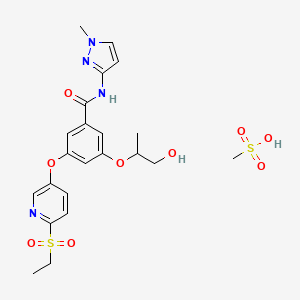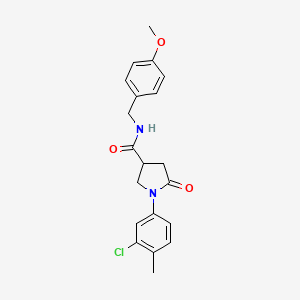
(-)-Dizocilpine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Dizocilpine maleate: , also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is widely used in scientific research due to its ability to block NMDA receptor-mediated synaptic transmission, which is crucial in studying various neurological and psychiatric disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dizocilpine maleate involves several steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the maleate salt and the subsequent purification processes. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to produce the compound in bulk while maintaining high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Dizocilpine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Dizocilpine maleate is used to study the properties of NMDA receptors and their role in synaptic transmission. It is also used in the development of new compounds that target NMDA receptors.
Biology: In biological research, this compound is used to investigate the mechanisms of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. It helps researchers understand how NMDA receptor dysfunction contributes to these conditions.
Medicine: In medicine, this compound is used in preclinical studies to evaluate the potential therapeutic effects of NMDA receptor antagonists. It is also used to study the side effects and safety profiles of these compounds.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting NMDA receptors. It is also used in quality control processes to ensure the purity and potency of NMDA receptor antagonists.
Mécanisme D'action
Mechanism: (-)-Dizocilpine maleate exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions, which is essential for synaptic transmission and plasticity. By inhibiting NMDA receptor activity, this compound reduces excitotoxicity and neuronal damage.
Molecular Targets and Pathways: The primary molecular target of this compound is the NMDA receptor. The compound interacts with the receptor’s ion channel, preventing the binding of glutamate and other agonists. This interaction disrupts the signaling pathways involved in synaptic plasticity and memory formation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (-)-Dizocilpine maleate include ketamine, phencyclidine (PCP), and memantine. These compounds also act as NMDA receptor antagonists but differ in their potency, selectivity, and side effect profiles.
Uniqueness: this compound is unique due to its high potency and selectivity for the NMDA receptor. Unlike other NMDA receptor antagonists, this compound has a longer duration of action and a distinct binding site within the receptor’s ion channel. This makes it a valuable tool in research for studying NMDA receptor function and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/t15-,16+;/m0./s1 |
Clé InChI |
QLTXKCWMEZIHBJ-IDVLALEDSA-N |
SMILES isomérique |
C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12460514.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B12460519.png)
![3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460524.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460530.png)
![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12460532.png)

![1-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-4-methoxyphenyl)ethanone](/img/structure/B12460545.png)
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)

![1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12460569.png)

![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)
![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
